The synthesis of 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multi-step reactions. A common method includes:
The exact parameters such as temperature, time, and molar ratios can vary based on the specific synthetic route employed .
The molecular formula for 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is , with a molar mass of approximately 293.16 g/mol. The structure consists of:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of the synthesized compound .
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is involved in several chemical reactions:
These reactions are critical for exploring the compound's potential therapeutic applications .
The mechanism of action for 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is not fully elucidated but is believed to involve:
Research indicates that derivatives of this compound may show inhibitory activities against breast cancer resistance protein and P-glycoprotein .
Key physical and chemical properties include:
These properties are important for determining the handling procedures and potential applications in drug formulation .
The applications of 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one are primarily in medicinal chemistry:
Continued research into this compound could lead to novel treatments based on its unique structural features and biological activities .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4